molecular formula C11H15ClN2 B1420735 1-(2-Chlorobenzyl)hexahydropyrimidine CAS No. 898808-61-2

1-(2-Chlorobenzyl)hexahydropyrimidine

Cat. No. B1420735
M. Wt: 210.7 g/mol
InChI Key: RHHDBEZKEPSFRE-UHFFFAOYSA-N
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Description

1-(2-Chlorobenzyl)hexahydropyrimidine is a chemical compound that belongs to the class of heterocyclic organic compounds. It has a molecular formula of C11H15ClN2 and a molecular weight of 210.71 .


Synthesis Analysis

The synthesis of hexahydropyrimidine derivatives has been studied extensively. One method involves the Fe(OTf)3-catalyzed tandem amidomethylative reactions of α-phenylstyrene . In this process, bis(tosylamido)methane is activated by Fe(OTf)3 to form tosylformaldimine and its Fe(OTf)3-adduct .


Molecular Structure Analysis

The molecular structure of 1-(2-Chlorobenzyl)hexahydropyrimidine is represented by the formula C11H15ClN2 . The InChI Key for this compound is RHHDBEZKEPSFRE-UHFFFAOYSA-N .


Chemical Reactions Analysis

The Fe(OTf)3-adduct undergoes an intermolecular aza-Prins reaction with α-phenylstyrene to form allylamide . The DFT data support the formation of the hexahydropyrimidine derivative from allylamide .


Physical And Chemical Properties Analysis

The molecular weight of 1-(2-Chlorobenzyl)hexahydropyrimidine is 210.71 . Its molecular formula is C11H15ClN2 .

Scientific Research Applications

  • Field : Proteomics Research

    • Application : 1-(2-Chlorobenzyl)hexahydropyrimidine is a specialty product used in proteomics research .
  • Field : Medical Research

    • Application : In medical research, 1-(2-Chlorobenzyl)hexahydropyrimidine has been used as a lead compound in drug development for the treatment of neurological disorders.
    • Results : Clinical trials have shown promising results in the treatment of anxiety and neuropathic pain.
  • Field : Crystallography

    • Application : The compound has been used in the synthesis of 1-(2-chlorobenzyl)-N-(1-(2-chlorobenzyl)-4,5-dihydro-1H-imidazol-2-yl)-1H-benzimidazol-2-amine .
    • Methods : The compound was characterized by IR and 1 H-NMR spectroscopy, and single crystal X-ray diffraction . The crystal structure is stabilized by C-H…π and aromatic π-π interactions . There are also intramolecular N-H…N and C-H…N hydrogen bonds in the molecule .
    • Results : Vibrational frequencies and LUMO-HOMO energy difference of the compound have been investigated by Density functional theory (DFT) and Hartree-Fock (HF) calculations . Calculated frequencies are in good agreement with the corresponding experimental data .

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-1,3-diazinane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-11-5-2-1-4-10(11)8-14-7-3-6-13-9-14/h1-2,4-5,13H,3,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHDBEZKEPSFRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCN(C1)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675497
Record name 1-[(2-Chlorophenyl)methyl]hexahydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorobenzyl)hexahydropyrimidine

CAS RN

898808-61-2
Record name 1-[(2-Chlorophenyl)methyl]hexahydropyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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